molecular formula C28H34N2O6 B12116334 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide

Cat. No.: B12116334
M. Wt: 494.6 g/mol
InChI Key: KMUHCMIFISECPV-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 4-(2,4,4-trimethylpentan-2-yl)phenoxyacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it can interfere with cellular signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • 4-methyl-2-oxo-2H-chromen-7-yl 4-methoxy-benzene-sulfonate
  • Ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate

Uniqueness

Compared to similar compounds, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N’-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C28H34N2O6

Molecular Weight

494.6 g/mol

IUPAC Name

N'-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

InChI

InChI=1S/C28H34N2O6/c1-18-13-26(33)36-23-14-21(11-12-22(18)23)35-16-25(32)30-29-24(31)15-34-20-9-7-19(8-10-20)28(5,6)17-27(2,3)4/h7-14H,15-17H2,1-6H3,(H,29,31)(H,30,32)

InChI Key

KMUHCMIFISECPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NNC(=O)COC3=CC=C(C=C3)C(C)(C)CC(C)(C)C

Origin of Product

United States

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